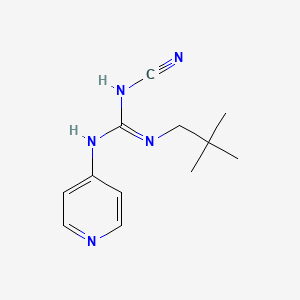
3-(3,4-Dimethylpiperazin-1-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine is a heterocyclic organic compound with the molecular formula C8H19N3. It is known for its potential therapeutic applications, particularly in the treatment of glioma, neurodegenerative diseases, and cancer . The compound is characterized by the presence of a piperazine ring substituted with dimethyl groups and a propylamine chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine typically involves the reaction of 3,4-dimethylpiperazine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical studies.
Medicine: Explored for its therapeutic potential in treating glioma, neurodegenerative diseases, and cancer.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine involves its uptake by cells through endocytosis. Once inside the cells, the compound inhibits the expression of cellular pluripotency markers, which are involved in maintaining the undifferentiated state of stem cells. This inhibition can lead to the differentiation of cancer cells and reduce their proliferative capacity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methylpiperazin-1-yl)propan-1-amine: Similar structure but with a single methyl group on the piperazine ring.
3-(Piperazin-1-yl)propan-1-amine: Lacks the methyl groups on the piperazine ring, making it less sterically hindered and potentially more reactive in certain chemical reactions.
Uniqueness
3-(3,4-Dimethylpiperazin-1-yl)propan-1-amine is unique due to the presence of two methyl groups on the piperazine ring, which can influence its chemical reactivity and biological activity. The dimethyl substitution may enhance its ability to interact with specific molecular targets and pathways, making it a valuable compound for therapeutic research .
Propriétés
Numéro CAS |
91446-19-4 |
|---|---|
Formule moléculaire |
C9H21N3 |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
3-(3,4-dimethylpiperazin-1-yl)propan-1-amine |
InChI |
InChI=1S/C9H21N3/c1-9-8-12(5-3-4-10)7-6-11(9)2/h9H,3-8,10H2,1-2H3 |
Clé InChI |
ZGAXPWSLWRBYIM-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1C)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


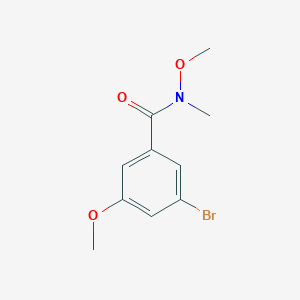

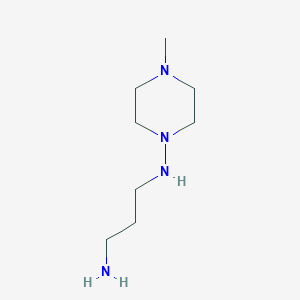

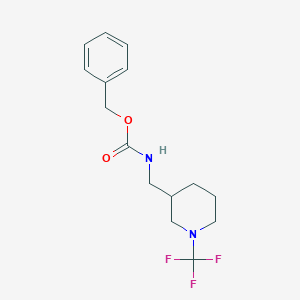

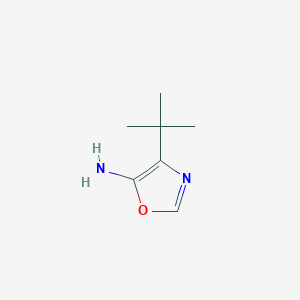
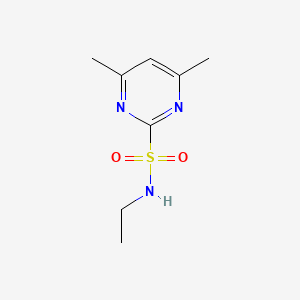

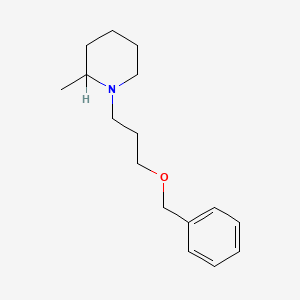

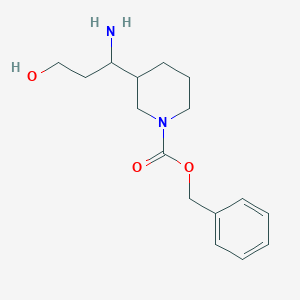
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
